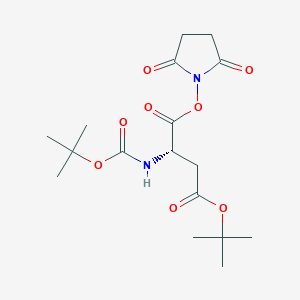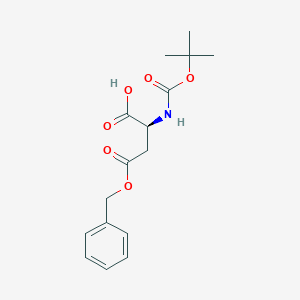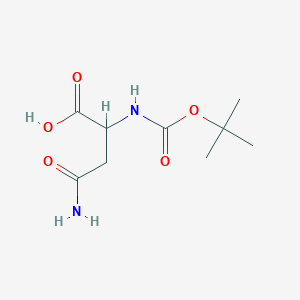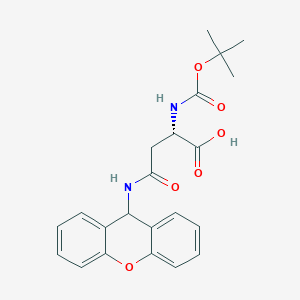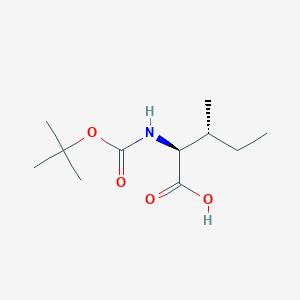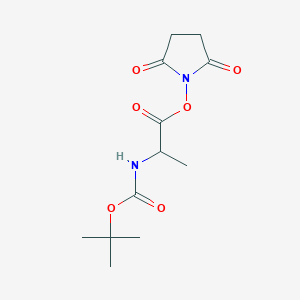
Boc-D-sérine
Vue d'ensemble
Description
Boc-D-serine, also known as N-(tert-Butoxycarbonyl)-D-serine, is a derivative of the amino acid D-serine. It is commonly used in peptide synthesis and as a building block in organic chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-serine, which helps in preventing unwanted side reactions during chemical synthesis.
Applications De Recherche Scientifique
Boc-D-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides. The Boc group provides a temporary protection for the amino group, allowing selective reactions at other functional sites.
Biology: Boc-D-serine is used in the study of enzyme mechanisms and protein structure. It serves as a substrate or inhibitor in biochemical assays.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Boc-D-serine is employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
- As a potent co-agonist at the NMDA receptor, Boc-D-serine modulates NMDA receptor-mediated neurotransmission, synaptic plasticity, and cell migration .
- Boc-D-serine’s role in neurotoxicity and cell migration is also influenced by its NMDA receptor modulation .
- It may also have antidepressant properties and serve as a biomarker for antidepressant response to ketamine .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-serine typically involves the protection of the amino group of D-serine with a tert-butoxycarbonyl group. This is achieved by reacting D-serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is Boc-D-serine, which can be purified by recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of Boc-D-serine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-D-serine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield free D-serine.
Oxidation and Reduction Reactions: The hydroxyl group of Boc-D-serine can be oxidized to form corresponding ketones or aldehydes. Reduction reactions can convert these functional groups back to alcohols.
Coupling Reactions: Boc-D-serine can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Substitution: Trifluoroacetic acid in dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Free D-serine.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Comparaison Avec Des Composés Similaires
Boc-L-serine: Similar to Boc-D-serine but derived from L-serine. It is used in peptide synthesis and has similar protective properties.
Fmoc-D-serine: Another protected form of D-serine, where the amino group is protected
Propriétés
IUPAC Name |
(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAKXBXYSJBGX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348465 | |
| Record name | Boc-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6368-20-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6368-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Boc-D-serine used as a starting material in the synthesis of pharmaceutical compounds?
A1: Boc-D-serine serves as a versatile building block in synthesizing various pharmaceutical compounds. [, ] This is because its structure allows for specific chemical modifications, leading to the creation of diverse molecules with potentially desirable biological activities. For instance, it was used as a key starting material in the enantioselective synthesis of piperidine diamine derivatives, which exhibited potent anti-fXa (Factor Xa) activity. [] This enzyme, Factor Xa, plays a crucial role in the blood coagulation cascade, and inhibiting its activity is a therapeutic strategy for treating thrombotic disorders.
Q2: What are the advantages of using Boc-D-serine in multi-step synthesis compared to unprotected D-serine?
A2: The Boc (tert-butyloxycarbonyl) group in Boc-D-serine acts as a protecting group for the amine functionality. [, ] This protection is crucial during multi-step synthesis for several reasons:
- Chirality Preservation: The Boc group helps maintain the stereochemical integrity of the D-serine chiral center, which is essential for synthesizing enantiomerically pure compounds, as demonstrated in the enantioselective synthesis of the anti-fXa agent. []
Q3: Can you provide an example of how Boc-D-serine has been used to improve the synthesis of a pharmaceutical compound?
A3: Researchers achieved a significant process improvement in the synthesis of Lacosamide, an antiepileptic drug, by utilizing Boc-D-serine. [] A key intermediate, (R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide, was synthesized more efficiently and cost-effectively by employing triethylamine and isopropyl chloroformate instead of N-methylmorpholine and DCC, respectively. This optimized synthesis, starting from Boc-D-serine, led to an improved overall yield of Lacosamide (76.0%), highlighting the practical advantages of this protected amino acid in pharmaceutical development. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



